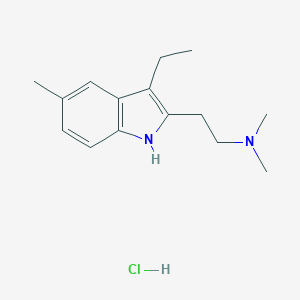

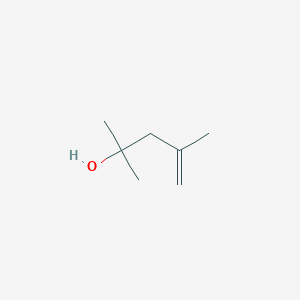

2,4-Dimethyl-4-penten-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

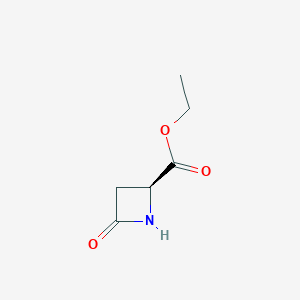

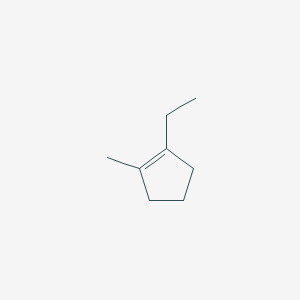

2,4-Dimethyl-4-penten-2-ol is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemistry in Organic Synthesis

4-Methyl-4-penten-2-ol, a closely related compound to 2,4-Dimethyl-4-penten-2-ol, has been studied for its reactions in acidic medium with acetaldehyde, leading to tetrahydropyran derivatives. This process indicates the potential of this compound in stereochemical control within organic synthesis, particularly in forming cyclic ethers and investigating the stereochemical outcomes of such reactions. It suggests a mechanism involving hemiacetal intermediates, offering insight into stereoselective synthesis strategies (Tavernier, Anteunis, & Hosten, 2010).

Halocyclization Mechanisms

The halocyclization reaction of 4-penten-1-ol, mediated by bis(2-substituted pyridine) and bis(2,6-disubstituted pyridine)bromonium triflates, was investigated, showcasing the compound's role in understanding the influence of substituents on reaction mechanisms. This research provides valuable insights into the halocyclization process, relevant for the development of novel halogenated organic compounds (Cui & Brown, 2000).

Oxidative Chlorination

Substituted 4-pentenols undergo regio- and stereoselective chlorocyclization, highlighting the use of this compound in oxidative chlorination processes. This method is essential for the synthesis of chlorinated organic compounds, offering a pathway to diverse chemical syntheses with applications in materials science and pharmaceuticals (Brücher & Hartung, 2014).

Olefin Oligomerization

The use of this compound in olefin oligomerization, particularly in the context of nickel MCM-41 complexes with β-diimine ligands, demonstrates its role in catalysis and material science. This research highlights the potential of this compound in creating complex molecular structures, essential for the development of new materials and chemical processes (Rossetto et al., 2015).

Antimicrobial Applications

Research into 2-pyridones containing sulfonamide moieties, starting from dimethyl 4-(methoxymethylene)-2-pentenedioate, a derivative of this compound, suggests potential biological activity, including bactericidal and fungicidal properties. This application indicates the compound's relevance in medicinal chemistry and pharmaceutical research, underscoring the versatility of this compound in synthesizing biologically active molecules (El-Mariah & Nassar, 2008).

Safety and Hazards

Properties

IUPAC Name |

2,4-dimethylpent-4-en-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6(2)5-7(3,4)8/h8H,1,5H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWMKLMWCPTKDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173487 |

Source

|

| Record name | 2,4-Dimethyl-4-penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-53-4 |

Source

|

| Record name | 2,4-Dimethyl-4-penten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-4-penten-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethyl-4-penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)

![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)